![molecular formula C8H6N2O6 B2670360 5,6-Dinitro-2,3-dihydro-1,4-benzodioxine CAS No. 59820-94-9](/img/structure/B2670360.png)
5,6-Dinitro-2,3-dihydro-1,4-benzodioxine
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Overview
Description
5,6-Dinitro-2,3-dihydro-1,4-benzodioxine is a chemical compound with the molecular formula C₈H₆N₂O₆ . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The average mass is 226.143 Da and the monoisotopic mass is 226.022583 Da .Scientific Research Applications
Molecular Devices and Materials Science
- A study by Seminario et al. (2002) analyzed a dinitro-based molecular device using density functional and Green function theories. This research suggested the potential of dinitro compounds in molecular memory applications, highlighting their distinct charge states and resonant tunneling characteristics (Seminario, Zacarías, & Derosa, 2002).
Pharmacology and Biochemistry
- Research on 6,3'-Dinitroflavone, a synthetic flavone derivative, by Wolfman et al. (1996) revealed its high affinity for central benzodiazepine receptors and anxiolytic effects, suggesting its potential as a partial agonist with applications in anxiety disorders (Wolfman, Viola, Marder, Wasowski, Ardenghi, Izquierdo, Paladini, & Medina, 1996).
Chemical Synthesis and Analysis
- A study by Nakaike et al. (2014) demonstrated the synthesis of 3,5-Dinitro-1,4-dihydropyridines through the self-condensation of β-formyl-β-nitroenamine, illustrating the chemical versatility of dinitro compounds in organic synthesis (Nakaike, Nishiwaki, Ariga, & Tobe, 2014).
Potential Antitubercular Agents
- Li et al. (2018) identified N-Benzyl 3,5-Dinitrobenzamides derived from PBTZ169 as potent antitubercular agents, showcasing the application of dinitro compounds in the development of new medications for tuberculosis (Li, Lv, Yang, Sun, Tao, Wang, Wang, Wang, Geng, Liu, Guo, & Lu, 2018).
Photochromic and Electrospray Studies
- Research by Hobley et al. (1999) on photochromic 1′,3′,3′-trimethyl-6,8-dinitro-spiro-[2H-1-benzopyran-2,2-indoline] provided insights into the exchange and isomerization reactions of spiro-pyrans, which are important for applications in photoresponsive materials (Hobley, Malatesta, Millini, Montanari, Parker, Millini, Montanari, & Malatesta, 1999).
Safety and Hazards
properties
IUPAC Name |
5,6-dinitro-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c11-9(12)5-1-2-6-8(7(5)10(13)14)16-4-3-15-6/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISZIDGSNBVSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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